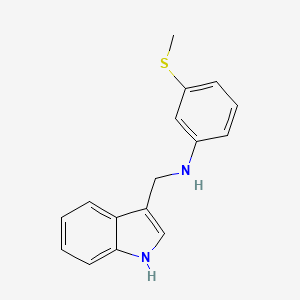
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline
Descripción general
Descripción
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline (NIMSA) is an organic compound belonging to the class of indole-based amines. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical and agrochemical industries. NIMSA has been studied extensively in recent years due to its potential applications in drug design and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline and related compounds have been used in the synthesis of various organic compounds, demonstrating their utility in organic chemistry. For instance, Liu, Zheng, and Wu (2017) developed a method for synthesizing 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, highlighting the versatility of aniline derivatives in organic synthesis (Liu, Zheng, & Wu, 2017).
Anilines, including N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline, are pivotal in the synthesis of ligands for coordination compounds. Costa et al. (2010) designed 1,3,5-triazine-based ligands using similar anilines for anion–π and lone pair–π interactions in their coordination compounds (Costa et al., 2010).
Applications in Material Science
Aniline derivatives are instrumental in material science, such as in the development of chemosensors. Shree et al. (2019) synthesized 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, which are effective chemosensors for aluminum ion detection in living cells (Shree et al., 2019).
Aniline compounds have also been explored for their potential in corrosion inhibition. Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrating its efficiency as a corrosion inhibitor for mild steel in acidic solutions (Daoud et al., 2014).
Potential in Pharmacology and Biomedical Research
In the pharmaceutical and biomedical field, anilines are key in synthesizing new drug candidates. Padma and Gadea (2020) synthesized a series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) anilines, which showed significant antioxidant activity (Padma & Gadea, 2020).
Shaikh and Debebe (2020) developed new N-substituted indole derivatives, including anilines, and investigated their antimicrobial activities against new strains of bacteria and fungi, demonstrating the potential of aniline derivatives in antimicrobial research (Shaikh & Debebe, 2020).
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGSZPJFIQIRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



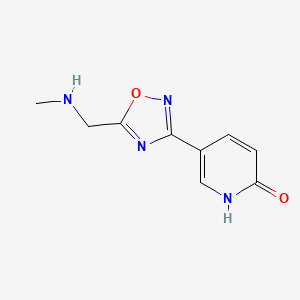

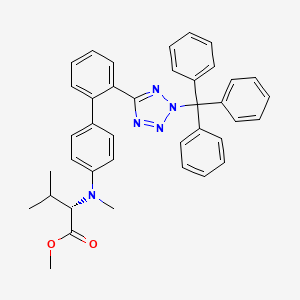
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
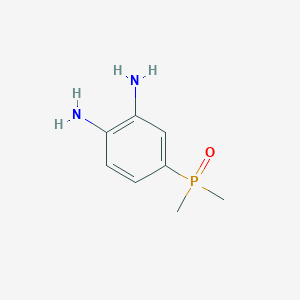
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
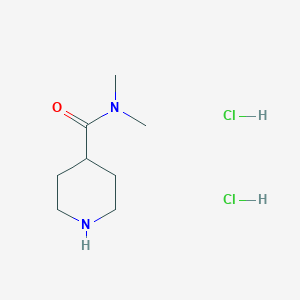
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
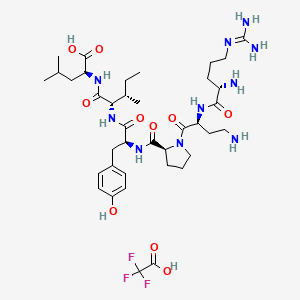
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
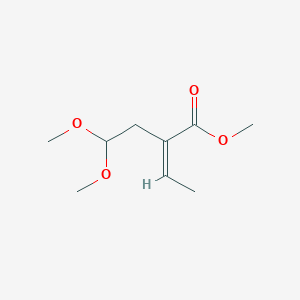
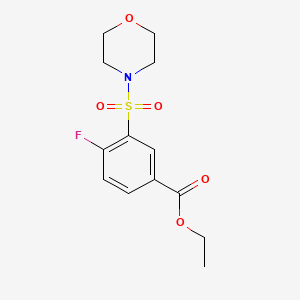
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)